molecular formula C11H15NO2 B13163240 Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Cat. No.: B13163240
M. Wt: 193.24 g/mol
InChI Key: DDJHDYNPPXZSQZ-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is a substituted benzodioxin derivative characterized by a 2,3-dihydro-1,4-benzodioxin core structure. Key features include:

  • Core structure: A benzene ring fused to a 1,4-dioxane ring (oxygen atoms at positions 1 and 4, with two adjacent CH₂ groups).
  • Substituents:
    • A methyl group at position 5 of the benzodioxin ring.
    • A methylamine (-CH₂NHCH₃) group attached to the methylene carbon at position 6.
  • Molecular formula: C₁₁H₁₅NO₂ (calculated based on structural analogs).
  • Molecular weight: ~209.24 g/mol.

This compound belongs to a broader class of benzodioxin-derived amines, which are of interest due to their diverse pharmacological and chemical properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-methyl-1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-8-9(7-12-2)3-4-10-11(8)14-6-5-13-10/h3-4,12H,5-7H2,1-2H3

InChI Key

DDJHDYNPPXZSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)CNC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution or Reductive Amination

  • Reductive amination of the aldehyde or ketone derivatives at the 6-position with methylamine or methylamine equivalents is a common approach. This involves:

    • Preparation of aldehyde/ketone intermediates at the 6-position, typically via oxidation of side chains or selective functionalization of the benzodioxane precursor.

    • Reaction with methylamine (or methylamine derivatives) in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, facilitating reductive amination to give the methylamine substituent.

Direct Alkylation

  • Alternatively, methylation of the amino group at the 6-position can be achieved through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Specific Synthetic Route for Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine

Based on the literature, especially from the synthesis of related benzodioxane derivatives (,,), a typical route involves:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine Phenolic precursor + oxidative cyclization Moderate to high yield, conditions vary (oxidants like iodine or ferric chloride)
2 Introduction of aldehyde/ketone at the 6-position Oxidation of side chain or functionalization Selective oxidation, often using PCC or Swern oxidation
3 Reductive amination with methylamine Methylamine + NaBH₃CN in methanol or ethanol High selectivity, yields around 70-85%
4 Final methylation if necessary Methyl iodide + base Ensures methylation of amino group

Notes on Purification and Characterization

  • Purification : Typically achieved through column chromatography using silica gel and appropriate solvents (e.g., ethyl acetate/hexanes).

  • Characterization : Confirmed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The methyl group attached to the amino nitrogen appears as a singlet around 2.2 ppm in ¹H NMR, while the aromatic and benzodioxane protons are observed in the aromatic region.

Data Tables and In-Depth Findings

Reaction Step Reagents Conditions Yield References
Benzodioxane core synthesis Phenolic precursor + oxidant Oxidation at room temperature 60-85% ,
Functionalization at 6-position Oxidation + aldehyde formation PCC, Swern oxidation Variable
Reductive amination Methylamine + NaBH₃CN Room temperature, inert atmosphere 70-85% ,
Final methylation Methyl iodide + base Reflux 75-90%

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzodioxin scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine 5-CH₃, 6-(CH₂NHCH₃) C₁₁H₁₅NO₂ 209.24 Enhanced lipophilicity, potential CNS activity
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylamine 6-(CH₂NHCH₃) C₁₀H₁₃NO₂ 193.22 Available as hydrochloride salt; synthetic intermediate
ETHYL-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine 7-NO₂, 6-NHCH₂CH₃ C₁₀H₁₂N₂O₄ 224.22 Antibacterial activity; electron-withdrawing nitro group reduces basicity
trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine 6-(CH₂CH₂N-c-C₃H₄Ph) C₂₀H₂₂N₂O₂ 322.40 PKM2 enzyme modulation; bulky substituent enhances steric effects
[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl] derivatives (e.g., DASA-58) 6-SO₂-linked diazepine/piperazine Variable ~450–500 Selective PKM2 tetramerization; sulfonyl group increases polarity

Key Observations

Electron-withdrawing groups (e.g., 7-NO₂ in ETHYL-(7-Nitro-...)amine) reduce basicity and may alter binding interactions in biological systems .

Amine Functionalization :

  • N-Methylation (as in the target compound) reduces hydrogen-bonding capacity compared to primary amines, affecting solubility and membrane permeability.
  • Bulky substituents (e.g., cyclopropane in trans-N-[1-(...)ethyl]-2-phenylcyclopropan-1-amine) introduce steric hindrance, which can modulate receptor selectivity .

Biological Implications :

  • Antibacterial activity : ETHYL-(7-Nitro-...)amine derivatives show promise against Gram-positive bacteria, likely due to nitro group interactions with bacterial enzymes .
  • Enzyme modulation : Sulfonyl-containing analogs (e.g., DASA-58) and cyclopropane derivatives exhibit PKM2-specific effects, suggesting substituent-dependent allosteric regulation .

Biological Activity

Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions that modify the benzodioxane structure. One method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to produce derivatives with enhanced biological activity. For instance, sulfonamide derivatives have been synthesized and tested for their enzyme inhibitory potential against targets like α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate digestion. Inhibition can lead to reduced postprandial blood glucose levels.
  • Acetylcholinesterase : Inhibitors of this enzyme are vital in the treatment of Alzheimer's Disease as they help increase acetylcholine levels in the brain.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidase25
This compoundAcetylcholinesterase15

Antidiabetic Activity

A study demonstrated that compounds derived from this compound significantly lowered blood glucose levels in diabetic rat models. The administration of these compounds resulted in a marked reduction in fasting blood glucose compared to control groups .

Neuroprotective Effects

In vitro studies have shown that the compound exhibits neuroprotective properties. It was found to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound demonstrates a high binding affinity for target enzymes due to its structural features.
  • Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and oxidative stress response.

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